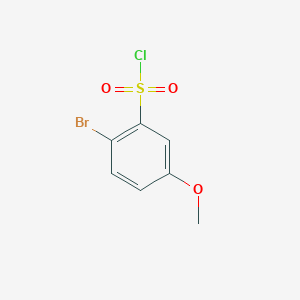

Cloruro de 2-bromo-5-metoxibenceno-1-sulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 1-bromoethene-1-sulfonyl fluoride, involves unique reagents possessing multiple functional groups that serve as electrophiles or clickable materials for constructing functionalized molecules through regioselective synthesis methods (Jing Leng & Hua-Li Qin, 2018). Additionally, regioselective synthesis techniques have been applied to synthesize functionalized diketoesters and diketosulfones from related sulfonyl chlorides, showcasing the versatility of these compounds in organic synthesis (T. Rahn et al., 2008).

Molecular Structure Analysis

Structural analyses of similar sulfonamides and sulfonyl chlorides have been performed using X-ray crystallography and spectroscopic methods. For instance, the molecular structure and vibrational spectroscopic analysis of 4-Cyano-2-methoxybenzenesulfonyl Chloride provide insights into the compound's geometry and electronic properties (K. Nagarajan & V. Krishnakumar, 2018). Such detailed structural information is crucial for understanding the chemical behavior and potential applications of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride.

Chemical Reactions and Properties

The reactivity of sulfonyl chlorides allows for various chemical transformations, including the synthesis of sulfonyl fluorides and sulfonamides with potential biological activities. For example, the development of a new fluorosulfonylation reagent for the synthesis of isoxazoles highlights the reactivity of these compounds towards nucleophilic substitution reactions (Jing Leng & Hua-Li Qin, 2018).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, boiling points, and solubility, are often determined experimentally and can provide insights into the handling and application of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride. However, specific studies on its physical properties are not available in the provided literature.

Chemical Properties Analysis

Chemical properties, including reactivity towards different functional groups, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for understanding the utility of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride in synthetic chemistry. The synthesis and reactivity studies of related sulfonyl chlorides and sulfonamides suggest that 2-Bromo-5-methoxybenzene-1-sulfonyl chloride could participate in a wide range of chemical reactions, offering valuable pathways for the development of novel compounds (T. Rahn et al., 2008).

Aplicaciones Científicas De Investigación

Productos Químicos de Laboratorio

Este compuesto se utiliza como producto químico de laboratorio {svg_1}. Se utiliza en diversas reacciones y experimentos químicos debido a sus propiedades únicas {svg_2}.

Síntesis de Sustancias

El cloruro de 2-bromo-5-metoxibenceno-1-sulfonilo se utiliza en la síntesis de otras sustancias {svg_3}. Su estructura única lo convierte en un componente valioso en la creación de nuevos compuestos {svg_4}.

Preparación de 2-(5-bromo-2-metoxifenil)benzofurano

Este compuesto se utiliza en la preparación de 2-(5-bromo-2-metoxifenil)benzofurano {svg_5} {svg_6} {svg_7} {svg_8}. Este derivado tiene aplicaciones potenciales en diversos campos de investigación {svg_9} {svg_10} {svg_11} {svg_12}.

Preparación de 2-(5-bromo-2-metoxifenil)-1-metilpirrol

El this compound también se utiliza en la preparación de 2-(5-bromo-2-metoxifenil)-1-metilpirrol {svg_13} {svg_14} {svg_15} {svg_16}. Este derivado es otra área de interés en la investigación científica {svg_17} {svg_18} {svg_19} {svg_20}.

Preparación de 2-(5-bromo-2-metoxifenil)benzoxazol

Este compuesto se utiliza en la preparación de 2-(5-bromo-2-metoxifenil)benzoxazol {svg_21} {svg_22} {svg_23} {svg_24}. Este derivado tiene aplicaciones potenciales en diversos campos de investigación {svg_25} {svg_26} {svg_27} {svg_28}.

Síntesis de N-(4-etilbenzoil)-2-metoxibencenosulfonamida

El this compound se utiliza en la síntesis de N-(4-etilbenzoil)-2-metoxibencenosulfonamida {svg_29} {svg_30} {svg_31} {svg_32}. Este derivado es otra área de interés en la investigación científica {svg_33} {svg_34} {svg_35} {svg_36}.

Safety and Hazards

Mecanismo De Acción

Target of Action

Mode of Action

2-Bromo-5-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It may be used in the preparation of various heteroarylbenzene derivatives , suggesting its potential role in synthetic chemistry.

Result of Action

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride include temperature and moisture. The compound is sensitive to moisture and should be stored at a temperature between 2-8°C .

Propiedades

IUPAC Name |

2-bromo-5-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYMSNAGJFGCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939197 |

Source

|

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179251-57-1 |

Source

|

| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[(4-aMinophenyl)Methyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/no-structure.png)

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)